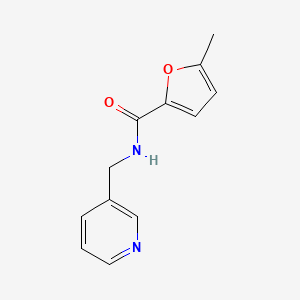![molecular formula C14H20BrNO B5850640 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine](/img/structure/B5850640.png)
1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine is a compound that belongs to the class of piperidine derivatives. It is commonly known as BRL-15572 and has been extensively studied for its potential use in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine is not fully understood. However, it is known to bind to the sigma-1 receptor with high affinity. This receptor is located in various regions of the brain and has been implicated in the regulation of various physiological processes. It has been proposed that binding of BRL-15572 to this receptor could modulate its activity and lead to downstream effects on various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to modulate the activity of the sigma-1 receptor and lead to downstream effects on various physiological processes. Studies have also shown that this compound has analgesic effects and could be used for the treatment of pain. Additionally, it has been shown to have anti-inflammatory effects and could be used for the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, the synthesis of this compound is relatively straightforward and can be performed using commonly available reagents. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can be toxic at high concentrations, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine. One area of research is in the development of more potent and selective sigma-1 receptor ligands. This could lead to the development of new therapeutic agents for various neurological disorders. Another area of research is in the investigation of the downstream effects of sigma-1 receptor activation. This could provide insights into the role of this receptor in various physiological processes. Finally, more research is needed to investigate the potential toxicity of this compound and to develop safer derivatives for use in lab experiments.
Métodos De Síntesis
The synthesis of 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine involves the reaction of piperidine with 2-bromo-4-methylphenol in the presence of a base such as potassium carbonate. The resulting product is then treated with 2-chloroethylamine hydrochloride to obtain the final compound. The synthesis of this compound has been reported in several scientific publications and is considered to be a reliable method.
Aplicaciones Científicas De Investigación
1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience. Studies have shown that this compound has a high affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes including pain perception, mood, and cognition. It has been proposed that targeting this receptor with compounds such as BRL-15572 could have therapeutic potential for the treatment of various neurological disorders.
Propiedades
IUPAC Name |
1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-12-5-6-14(13(15)11-12)17-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOLBVKZAMKPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5850568.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5850582.png)

![N-[3-(benzoylamino)-4-methylphenyl]-2-furamide](/img/structure/B5850590.png)
![2-[(4-methoxy-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5850591.png)
![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5850599.png)
![3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B5850606.png)



![6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol](/img/structure/B5850648.png)
![N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5850659.png)
